

# 6-Chloroisoindolin-1-one chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 6-Chloroisoindolin-1-one

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## An In-depth Technical Guide to 6-Chloroisoindolin-1-one

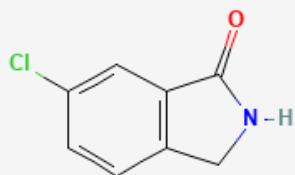
This technical guide provides a comprehensive overview of **6-Chloroisoindolin-1-one**, a heterocyclic compound of interest in chemical research and drug development. The document details its chemical identity, physicochemical properties, spectroscopic data, and a plausible synthetic route, tailored for researchers, scientists, and professionals in drug development.

## Chemical Structure and IUPAC Name

**6-Chloroisoindolin-1-one** is a chlorinated derivative of isoindolinone. The isoindolinone scaffold is a key structural motif found in various biologically active molecules.

- IUPAC Name: 6-chloro-2,3-dihydroisoindol-1-one[1]
- Synonyms: 6-Chloro-2,3-dihydro-1H-isoindol-1-one, 6-CHLORO-1-ISOINDOLINONE[1]
- CAS Number: 58083-59-3[1]

The chemical structure consists of a bicyclic system where a benzene ring is fused to a five-membered lactam ring, with a chlorine atom substituted at the 6th position of the aromatic ring.



**Figure 1.** 2D Chemical Structure of **6-Chloroisoindolin-1-one**.

## Physicochemical and Spectroscopic Data

The properties of **6-Chloroisoindolin-1-one** are summarized below. While extensive experimental data is not always available in public literature, computed properties and typical spectroscopic features provide valuable information for characterization.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	<b>C<sub>8</sub>H<sub>6</sub>ClNO</b>	<a href="#">PubChem[1]</a>
Molecular Weight	167.59 g/mol	<a href="#">PubChem[1]</a> <a href="#">[2]</a>
Canonical SMILES	C1C2=C(C=C(C=C2Cl)C(=O)N1	<a href="#">PubChem[1]</a>
InChIKey	VCEOKEOSVQLRNW-UHFFFAOYSA-N	<a href="#">PubChem[1]</a>

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Table 2: Spectroscopic Data Summary

Spectroscopy	Data	Source
<sup>1</sup> H NMR	<b>Spectra available</b>	<a href="#">ChemicalBook[3]</a>
<sup>13</sup> C NMR	Spectra available	<a href="#">ChemicalBook[3]</a>
IR	Spectra available	<a href="#">ChemicalBook[3]</a>

| Mass Spectrometry | Spectra available | [ChemicalBook\[3\]](#) |

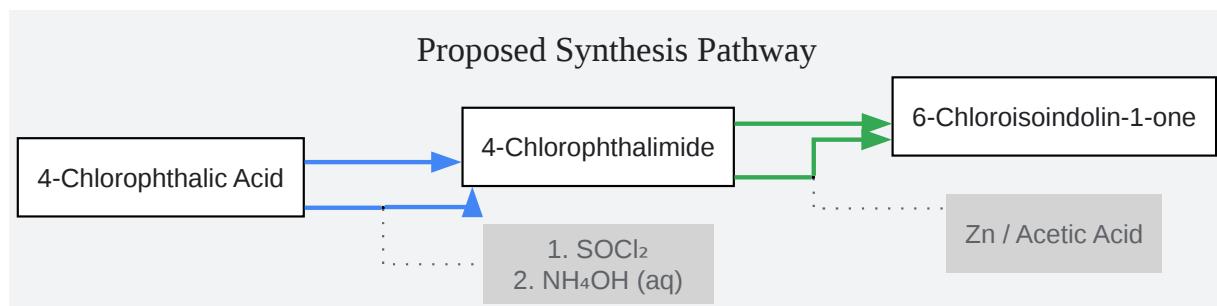
Note: Specific peak assignments would require access to experimental spectra. The data provided indicates the availability of such spectra from specialized chemical data providers.

## Synthesis of 6-Chloroisooindolin-1-one

The synthesis of isoindolin-1-one derivatives can be achieved through various methods, including the reduction of cyclic imides or the intramolecular cyclization of benzamides.<sup>[4]</sup> A plausible and efficient pathway for the synthesis of **6-Chloroisooindolin-1-one** starts from 4-chlorophthalic acid.

The proposed workflow involves two main steps:

- Amidation/Imidation: Conversion of 4-chlorophthalic acid to 4-chlorophthalimide.
- Selective Reduction: Reduction of one of the carbonyl groups of the phthalimide to a methylene group to form the target lactam.



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A proposed two-step synthesis workflow for **6-Chloroisooindolin-1-one**.

# Experimental Protocol: Synthesis from 4-Chlorophthalic Acid

This section details a generalized experimental methodology for the synthesis of **6-Chloroisooindolin-1-one** based on established chemical transformations.

## Step 1: Synthesis of 4-Chlorophthalimide from 4-Chlorophthalic Acid

- Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-chlorophthalic acid (1.0 eq) in excess thionyl chloride ( $\text{SOCl}_2$ ). Add a catalytic amount of N,N-dimethylformamide (DMF).
- Reaction: Heat the mixture to reflux for 2-3 hours until the solid dissolves and gas evolution ceases.
- Solvent Removal: Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure to yield crude 4-chlorophthaloyl chloride.
- Amidation: Carefully add the crude acid chloride portion-wise to a cooled ( $0\text{ }^\circ\text{C}$ ) concentrated aqueous solution of ammonium hydroxide ( $\text{NH}_4\text{OH}$ ).
- Imide Formation: Stir the resulting slurry vigorously. The intermediate diamide will cyclize to the imide upon heating. Heat the mixture to  $100\text{-}120\text{ }^\circ\text{C}$  to drive off water and ammonia, yielding 4-chlorophthalimide.
- Purification: The crude product can be purified by recrystallization from ethanol or water.

## Step 2: Selective Reduction to **6-Chloroisooindolin-1-one**

- Reaction Setup: In a round-bottom flask, dissolve the synthesized 4-chlorophthalimide (1.0 eq) in glacial acetic acid.
- Reduction: Add zinc dust (2-3 eq) portion-wise to the solution while stirring. The reaction is exothermic and may require cooling to maintain a temperature between  $60\text{-}80\text{ }^\circ\text{C}$ .
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

- Work-up: Once the reaction is complete, cool the mixture and filter to remove excess zinc and zinc salts.
- Extraction: Dilute the filtrate with water and neutralize carefully with a base (e.g., sodium bicarbonate). Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude **6-Chloroisooindolin-1-one** can be further purified by column chromatography or recrystallization.

## Hazards and Safety

According to GHS hazard statements, **6-Chloroisooindolin-1-one** is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).<sup>[1]</sup> Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

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## References

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